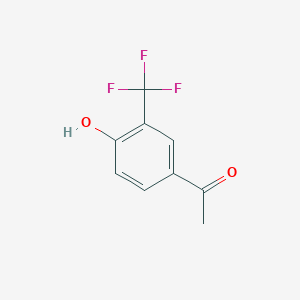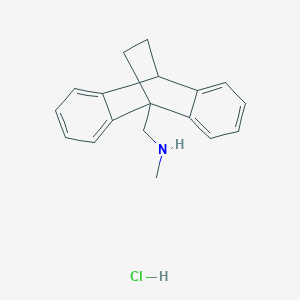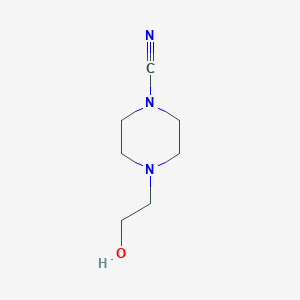![molecular formula C10H18O3 B139400 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one CAS No. 157733-17-0](/img/structure/B139400.png)
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one is a cyclic organic compound that is commonly used in scientific research. It is also known as tert-butylpropylidene glycol or tBPG. This compound is often used as a solvent or an intermediate in the synthesis of other compounds. In recent years, there has been a growing interest in the use of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one in various scientific fields due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one has a wide range of applications in scientific research. It is commonly used as a solvent for various compounds, including peptides, carbohydrates, and steroids. It is also used as an intermediate in the synthesis of other compounds, such as glycolipids and glycosphingolipids. Additionally, 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one has been used in the development of new drug delivery systems and as a stabilizer for proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one is not well understood. However, it is believed to interact with the hydrophobic regions of proteins and enzymes, stabilizing their structure and preventing denaturation. This property makes it useful in the development of new drug delivery systems and as a stabilizer for proteins and enzymes.
Biochemical and Physiological Effects:
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It is not known to have any significant biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one is its ability to dissolve a wide range of compounds, including those that are insoluble in water. This property makes it useful as a solvent in various lab experiments. Additionally, its ability to stabilize proteins and enzymes makes it useful in the development of new drug delivery systems and as a stabilizer for proteins and enzymes.
However, there are also some limitations to the use of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one in lab experiments. One limitation is its relatively high cost compared to other solvents. Additionally, its low boiling point can make it difficult to handle in some experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one. One area of interest is the development of new drug delivery systems using this compound. Additionally, further research could be done to better understand the mechanism of action of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one and its potential applications in the stabilization of proteins and enzymes. Finally, research could be done to explore new synthesis methods for this compound that are more cost-effective and efficient.
Métodos De Síntesis
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one can be synthesized through the reaction of tert-butylacetaldehyde and propionaldehyde in the presence of an acid catalyst. The reaction produces a mixture of diastereomers, which can be separated using column chromatography. The resulting compound is a colorless liquid with a boiling point of 132-134 °C.
Propiedades
Número CAS |
157733-17-0 |
|---|---|
Nombre del producto |
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one |
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-tert-butyl-5-propyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C10H18O3/c1-5-6-7-8(11)13-9(12-7)10(2,3)4/h7,9H,5-6H2,1-4H3 |
Clave InChI |
ILGODMRZDJWLOV-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)OC(O1)C(C)(C)C |
SMILES canónico |
CCCC1C(=O)OC(O1)C(C)(C)C |
Sinónimos |
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)







![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)